Enantiomeric Differentiation: (R)- vs (S)-Configuration and Adrenergic Pharmacological Divergence
The (R)-enantiomer of 3-(1-amino-3-hydroxypropyl)phenol hydrochloride (CAS 1213884-00-4) is the stereochemical counterpart to the (S)-enantiomer (CAS 1212827-86-5). Published data from adrenergic pharmacology studies indicate that the (S)-enantiomer exhibits potent vasoconstrictive activity with an EC₅₀ of 12 nM, attributed to its stereospecific interaction with α-adrenergic receptors . While the (R)-enantiomer is utilized as a chiral building block and intermediate in β-blocker synthesis, the (S)-enantiomer demonstrates direct agonist pharmacology. This stereochemical divergence necessitates unambiguous specification of the (R)-enantiomer for applications where adrenergic agonism must be avoided or where the (R)-configuration is required for downstream synthetic stereocontrol [1].
| Evidence Dimension | Adrenergic receptor agonist potency (EC₅₀) and stereochemical functional assignment |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1213884-00-4): cataloged as a chiral building block and synthetic intermediate; no direct adrenergic agonist EC₅₀ reported in available literature. Used as intermediate in β-blocker synthesis [1]. |
| Comparator Or Baseline | (S)-enantiomer (CAS 1212827-86-5): EC₅₀ = 12 nM at adrenergic receptors mediating vasoconstriction . |
| Quantified Difference | The (S)-enantiomer demonstrates nanomolar adrenergic agonist activity (EC₅₀ = 12 nM), whereas the (R)-enantiomer is not characterized as a direct agonist but serves as a synthetic intermediate—a functional dichotomy driven by stereochemistry. Note: EC₅₀ values for the (R)-enantiomer at the same receptor are not available in open literature; the observed difference is qualitative (agonist vs. non-agonist application) rather than a direct potency comparison. |
| Conditions | Adrenergic receptor functional assay; specific receptor subtype and assay system not fully detailed in the available source. Data cited indirectly via smolecule.com referencing literature source [8]. |
Why This Matters
For procurement decisions, specifying the (R)-enantiomer is critical when the research objective involves chiral intermediate chemistry or when adrenergic agonist activity of the (S)-enantiomer would constitute an undesired pharmacological confound.
- [1] Myskinrecipes.com. (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride product page. Describes utility as key intermediate in beta-blocker API synthesis. View Source
